Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Overview
Description
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring.
Mechanism of Action
Target of Action
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid is a derivative of the pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound . Compounds with this scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . The interaction with these targets leads to changes in cellular processes, which result in the observed biological effects .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
The synthesis of pyrrolo[1,2-a]pyrazine-8-carboxylic acid can be achieved through several routes. Common methods include:
Cyclization: This involves the formation of the pyrrolo[1,2-a]pyrazine ring system from suitable precursors.
Ring Annulation: This method involves the construction of the fused ring system by annulating a pyrazine ring onto a pre-existing pyrrole ring.
Cycloaddition: This involves the addition of a suitable reagent to a precursor to form the desired ring system.
Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring with a pyrazine derivative.
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity under scalable conditions.
Chemical Reactions Analysis
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid can be compared with other similar compounds, such as:
5H-pyrrolo[2,3-b]pyrazine: This compound exhibits more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine: This compound has different biological activities compared to pyrrolo[1,2-a]pyrazine derivatives.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable scaffold for drug discovery and other scientific research .
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-5-7(6)10/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNHJQXAQCRRHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=CC2=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158945-78-9 | |
Record name | Pyrrolo[1,2-a]pyrazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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